Home > Products > Building Blocks P11637 > Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate - 512825-94-4

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Catalog Number: EVT-1412225
CAS Number: 512825-94-4
Molecular Formula: C13H13F2N3O2
Molecular Weight: 281.26g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • These compounds are considered bioisosteres of purines, making them attractive scaffolds for drug discovery. []
  • They exhibit a wide range of biological activities, including:
    • Antioxidant: []
    • Antibacterial: [, , ]
    • Antifungal: [, ]
    • Cytotoxic (anti-cancer): [, ]
    • Benzodiazepine receptor ligands: []
    • RNA Polymerase inhibitors: []
Future Directions
  • Structure-activity relationship (SAR) studies: Synthesizing a library of analogs with diverse substituents to investigate the impact of structural variations on biological activity. This would involve:
    • Molecular modeling: Employing computational techniques to predict binding affinities and interactions with potential target proteins. []
    • In vitro assays: Evaluating the synthesized compounds against various biological targets (e.g., enzymes, receptors, cell lines) to assess their potency and selectivity. [, , ]

Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h)

Compound Description: This compound demonstrated the highest antioxidant activity among a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives. It exhibited a half-maximal inhibitory concentration (IC50) of 15.34 μM in DPPH radical scavenging assays, comparable to ascorbic acid (IC50 = 13.53 μM) used as a standard. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Both compounds also possess an ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. The differences lie in the substituents at the 5 and 7 positions. []

Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i)

Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibited the most potent antibacterial activity against Gram-positive Bacillus subtilis among the tested compounds. It showed a zone of inhibition (ZOI) of 23.0 ± 1.4 mm and a minimum inhibitory concentration (MIC) of 312 μM. []

Relevance: Similar to Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, this compound features the pyrazolo[1,5-a]pyrimidine core structure and an ethyl carboxylate group at the 3-position. The key difference lies in the substituents at the 5 and 7 positions, with this compound having a phenyl group at the 5-position and a hydroxyl group at the 7-position. []

Compound Description: This compound displayed the most potent cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 of 55.97 μg/mL. This activity surpassed that of the known drug Lapatinib (IC50 = 79.38 μg/mL). []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. While both have substituents at the 5 and 7 positions, this compound has a carbonitrile group at the 3-position instead of the ethyl carboxylate group found in the target compound. []

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound exhibited significant inhibitory effects on the proliferation of specific cancer cell lines. The compound was synthesized through a multistep process involving condensation and saponification reactions. []

Relevance: This compound, like Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. Both compounds share structural similarities, including the presence of a carboxamide group at the 3-position and substitutions at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core. []

Compound Description: These two series of compounds were synthesized efficiently under microwave irradiation using enaminones and 5-amino-1H-pyrazoles. The 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines (3a-f) series contains a cyano group at the 3-position, while the Ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylates (3g-l) series features an ethyl carboxylate group at the same position. Some of these compounds displayed antifungal activities. []

Relevance: These compounds highlight the structural diversity possible within the pyrazolo[1,5-a]pyrimidine class, to which Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate also belongs. The variations in substituents at the 3 and 7 positions, as seen in these compounds, demonstrate the potential for modifying the pyrazolo[1,5-a]pyrimidine scaffold to explore different biological activities. []

Compound Description: These compounds represent "reversed" C-nucleoside analogues synthesized using 3-O-benzyl-6-deoxy-1,2-O-isopropylidene-6-(dimethylaminomethylene)-α-D-xylo-hept-5-ulofuranurononitrile (1) as a building block. These compounds incorporate a sugar moiety into the pyrazolo[1,5-a]pyrimidine structure. []

Relevance: The synthesis of these compounds highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold, showcasing its potential for derivatization with complex structures like sugar moieties. While these compounds differ significantly from Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in their overall structure due to the presence of the sugar moiety, they both belong to the broader pyrazolo[1,5-a]pyrimidine family. []

Overview

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source

The compound is cataloged under the CAS number 512825-94-4 and can be sourced from various chemical suppliers, including Avantor and Matrix Scientific. It is also listed in databases such as PubChem, which provides detailed chemical information including its molecular structure and properties .

Classification

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is classified as a heterocyclic compound, specifically a pyrazolo[1,5-a]pyrimidine derivative. This class of compounds is recognized for its diverse reactivity and biological significance.

Synthesis Analysis

Methods

The synthesis of ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. Specifically, the reaction can be performed in different solvents such as acetic acid or trifluoroacetic acid, which influence the formation of specific derivatives.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is C13H13F2N3O2. The structure features a pyrazolo-pyrimidine core with a cyclopropyl substituent and a difluoromethyl group at specific positions.

Data

  • Molecular Weight: 281.26 g/mol
  • InChI: InChI=1S/C13H13F2N3O2/c1-2-20-13(19)8-6-16-18-10(11(14)15)5-9(7-3-4-7)17-12(8)18/h5-7,11H,2-4H2,1H3
  • InChIKey: FVPTYCMINNLCBS-UHFFFAOYSA-N
    These identifiers are crucial for database searches and chemical identification .
Chemical Reactions Analysis

Reactions

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate participates in various chemical reactions typical for pyrazolo[1,5-a]pyrimidine derivatives. Notably, it can undergo condensation reactions with other electrophiles to form more complex structures.

Technical Details

One significant reaction pathway involves the condensation of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate with dicarbonyl compounds. This pathway has been shown to yield derivatives that exhibit unique fluorescence properties due to their multiple binding sites .

Mechanism of Action

Process

The mechanism of action for ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in biological systems often involves inhibition of specific enzymes or pathways relevant to disease processes. Research indicates that some derivatives from this class may inhibit adaptor associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling.

Data

Studies have shown that these compounds can affect cellular proliferation and signal transduction pathways relevant to cancer and other diseases. The precise mechanisms are still under investigation but suggest potential therapeutic applications in oncology and neurology .

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by:

  • Appearance: Typically exists as a solid or crystalline substance.

Chemical Properties

The compound exhibits moderate solubility in organic solvents and may show reactivity towards electrophiles due to the presence of nucleophilic sites within its structure.

Relevant data include:

  • Density: Information on density is generally required for practical applications but may vary based on purity.
Applications

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific uses:

  1. Medicinal Chemistry: It serves as a lead compound for developing new anticancer agents.
  2. Biological Research: Used to study cellular mechanisms involving kinase pathways.
  3. Fluorescent Probes: Some derivatives exhibit fluorescence properties making them suitable for imaging applications in biological systems.

Research continues to explore its potential therapeutic effects and mechanisms of action across various fields including oncology and neurobiology .

Introduction to Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in contemporary medicinal chemistry, characterized by a fused bicyclic architecture that incorporates a pyrazole ring annulated with a pyrimidine ring. This bicyclic framework provides remarkable structural versatility, with positions C-3, C-5, and C-7 serving as key sites for strategic substitution to modulate biological activity [8]. The inherent planarity of this core enables optimal penetration into hydrophobic binding pockets of target proteins, while its electronic distribution facilitates diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets [8]. This molecular architecture functions as a purine bioisostere, allowing it to effectively mimic the natural adenine moiety of ATP, thereby facilitating competitive inhibition at kinase ATP-binding sites [8].

The pharmacological significance of this scaffold is evidenced by its presence in compounds targeting critical oncological pathways. Derivatives have demonstrated potent inhibitory activity against protein kinases (including CK2, EGFR, B-Raf, MEK, PDE4, CDKs), carbonic anhydrase isoforms (CA IX/XII), and tubulin polymerization mechanisms [6] [8]. The scaffold's remarkable adaptability is reflected in its capacity to serve as a foundation for both single-target inhibitors and multi-target agents, with structural modifications at specific positions enabling precise tuning of target selectivity and pharmacological profiles [8].

Table 1: Comparative Analysis of Heterocyclic Cores in Medicinal Chemistry

Heterocyclic CoreKey Structural FeaturesDominant Binding ModesRepresentative Therapeutic Applications
Pyrazolo[1,5-a]pyrimidineFused bicyclic system, planar conformation, multiple substitution sitesATP-competitive kinase inhibition, allosteric modulationKinase-targeted cancer therapy, MDR reversal agents
Pyrazolo[3,4-d]pyrimidineAngular fusion, non-symmetric nitrogen arrangementPurine-mimetic binding, hinge region interactionsAnticancer, antiviral agents
Imidazo[1,2-a]pyridineBridgehead nitrogen, electron-rich systemHydrophobic pocket occupancy, cation-π interactionsAntibacterial, anxiolytic drugs
Triazolo[4,5-d]pyrimidineHigh π-electron density, three contiguous nitrogensStrong hydrogen bonding, metal coordinationAnticancer, anti-inflammatory agents

Role of Cyclopropyl and Difluoromethyl Substituents in Bioactive Molecules

The strategic incorporation of cyclopropyl at the C-5 position and difluoromethyl at the C-7 position of the pyrazolo[1,5-a]pyrimidine core represents a sophisticated approach to optimizing drug-like properties. The cyclopropyl moiety serves as a versatile bioisosteric replacement for larger hydrophobic groups while imparting distinct advantages. Its high bond angle strain (approximately 115°) creates unique electronic properties, including enhanced σ-bond electron donation (conjugative effects) and reduced conformational flexibility compared to linear alkyl chains [4] [5]. This compact group significantly influences lipophilicity parameters (logP/logD), potentially improving membrane permeability while minimizing metabolic vulnerability at this molecular position [4]. In kinase inhibitor design, cyclopropyl substitution has demonstrated steric complementarity with hydrophobic regions adjacent to the ATP-binding site, contributing to enhanced binding affinity and selectivity profiles [5].

The difluoromethyl group (-CF₂H) represents a strategic fluorination pattern that profoundly influences molecular properties without introducing excessive hydrophobicity. This substituent functions as a lipophilic hydrogen-bond donor due to the polarized C-F bonds, enabling unique interactions with protein targets [5]. The electron-withdrawing nature of fluorine atoms modulates the electron density of the adjacent pyrimidine ring, potentially enhancing π-stacking interactions within aromatic-rich binding pockets [5]. Crucially, this group significantly improves metabolic stability by imparting resistance to oxidative metabolism while maintaining favorable physicochemical properties, particularly when compared to bulkier lipophilic groups or the highly polar trifluoromethyl (-CF₃) alternative [5]. In the context of pyrazolo[1,5-a]pyrimidine derivatives targeting tumor-associated carbonic anhydrases (CA IX/XII), the difluoromethyl substitution has been associated with enhanced isozyme selectivity over ubiquitous off-target isoforms [6].

Table 2: Bioactive Effects of Key Substituents in Pyrazolo[1,5-a]pyrimidine Derivatives

SubstituentElectronic EffectsSteric EffectsMetabolic InfluenceBiological Consequences
5-CyclopropylMild electron-donating (conjugative), hyperconjugationCompact 3D structure (van der Waals radius ~2.20Å), high bond angle strainReduced oxidative metabolism at substituentEnhanced kinase binding affinity, improved logP profiles, target selectivity modulation
7-Difluoromethyl (-CF₂H)Moderate σ-electron withdrawal, π-electron donationIntermediate size between -CH₃ and -CF₃High resistance to CYP450-mediated oxidationImproved membrane permeability, unique H-bond donor capability, enhanced CA IX/XII selectivity
Ethyl Carboxylate (C-3)Strong electron-withdrawal (inductive/resonance)Flexible ethyl chain with directional carbonylProdrug potential (hydrolysis to acid)Versatile derivatization handle, balanced solubility/permeability, salt bridge formation capacity

Historical Development of Ethyl Carboxylate-Fused Heterocycles in Medicinal Chemistry

The ethyl carboxylate functionality at the C-3 position of heterocyclic scaffolds has evolved as a critical strategic element in drug design, particularly within nitrogen-rich fused systems like pyrazolo[1,5-a]pyrimidines. Historically, this group has served as a versatile synthetic handle that facilitates extensive molecular diversification through straightforward derivatization reactions [8]. The ester moiety represents an optimal balance between synthetic accessibility, appropriate lipophilicity for cellular penetration, and chemical stability under physiological conditions, while maintaining the potential for controlled metabolic activation via esterase hydrolysis [8].

In the context of pyrazolo[1,5-a]pyrimidine chemistry, the ethyl carboxylate group has enabled the development of structurally diverse pharmacophores through two primary transformation pathways: (1) Hydrolysis to the corresponding carboxylic acid, which can participate in ionic interactions with basic amino acid residues within target proteins, and (2) Amide coupling with diverse amine components to generate geometrically constrained bioisosteres with enhanced target affinity [8]. This derivatization potential is exemplified in the structural evolution of PI3Kδ inhibitors, where ethyl carboxylate intermediates were systematically converted to amide derivatives exhibiting nanomolar inhibitory activity (IC₅₀ values reaching 18 nM) and exceptional isoform selectivity profiles (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939) [4].

The electronic influence of the ester group extends beyond its role as a synthetic intermediate. The electron-withdrawing character modulates the electron density throughout the fused heterocyclic system, potentially enhancing hydrogen-bond accepting capacity at adjacent nitrogen atoms [8]. Furthermore, the conformational flexibility of the ethyl chain provides an entropic advantage during protein-ligand binding, allowing optimal positioning of the carbonyl oxygen for hydrogen-bond formation within diverse binding environments. This adaptability is particularly valuable in the design of multi-target inhibitors, such as dual CA IX/XII and CDK6 inhibitors, where ethyl carboxylate derivatives demonstrated potent enzyme inhibition (Ki values 8.7-19.7 nM for CA isoforms) and significant cytotoxicity against NSCLC cell lines [6]. The continued strategic implementation of this functional group underscores its fundamental importance in advancing heterocyclic medicinal chemistry.

Table 3: Synthetic Transformations Enabled by the Ethyl Carboxylate Group in Medicinal Chemistry

TransformationReaction ConditionsKey Pharmacological OutcomesTherapeutic Applications
Hydrolysis to carboxylic acidBasic hydrolysis (NaOH/KOH, aqueous/organic solvent)Enhanced water solubility, potential for ionic interactions, zinc-binding capability in CA inhibitorsCarbonic anhydrase inhibitors, metalloenzyme-targeted agents
Amide bond formationCoupling reagents (EDC/HOBt, T3P), diverse amine componentsImproved target affinity through specific H-bonding, conformational constraint, enhanced metabolic stabilityKinase inhibitors (PI3Kδ, CDK6), MDR reversal agents
Reduction to alcoholLithium aluminum hydride, DIBAL-HConversion to hydrogen-bond donor, altered electronic propertiesIntermediate for further functionalization, polar analog development
Curtius rearrangementDiphenylphosphoryl azide (DPPA), thermal decompositionConversion to isocyanate then amine, introducing basic functionalityAmine precursor for salt formation, enhanced solubility derivatives
TransesterificationAcid/base catalysis, alternative alcoholsLipophilicity adjustment, prodrug developmentProdrug strategies, pharmacokinetic optimization

Properties

CAS Number

512825-94-4

Product Name

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

IUPAC Name

ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C13H13F2N3O2

Molecular Weight

281.26g/mol

InChI

InChI=1S/C13H13F2N3O2/c1-2-20-13(19)8-6-16-18-10(11(14)15)5-9(7-3-4-7)17-12(8)18/h5-7,11H,2-4H2,1H3

InChI Key

FVPTYCMINNLCBS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3CC3

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.